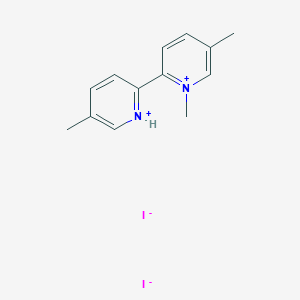
1,5,5'-Trimethyl-2,2'-bipyridin-1-ium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C13H16I2N2. It is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with three methyl groups and two iodide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the reaction of 2,2’-bipyridine with methylating agents in the presence of iodide sources. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic or heterocyclic residues.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their high efficiency and ability to produce large quantities of the desired compound. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .
化学反应分析
Types of Reactions
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can be reduced to form radical cations, which are important in redox chemistry.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives. These products have significant applications in electrochemistry and materials science.
科学研究应用
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is explored for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, given its ability to interact with biological molecules.
Industry: The compound is used in the development of electrochromic devices, which change color in response to an electric current.
作用机制
The mechanism of action of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include transition metals, with which it forms stable complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. The pathways involved in its mechanism of action are primarily related to electron transfer and coordination chemistry.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide, known for its use as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
1,4,4’-Trimethyl-2,2’-bipyridinium diiodide: A similar compound with different methyl group positions, affecting its chemical properties and applications.
Uniqueness
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern and iodide ions. This structure imparts distinct electrochemical properties, making it suitable for applications in electrochromic devices and redox chemistry. Its ability to form stable complexes with transition metals also sets it apart from other bipyridine derivatives.
属性
CAS 编号 |
88214-10-2 |
|---|---|
分子式 |
C13H16I2N2 |
分子量 |
454.09 g/mol |
IUPAC 名称 |
1,5-dimethyl-2-(5-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H15N2.2HI/c1-10-4-6-12(14-8-10)13-7-5-11(2)9-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1 |
InChI 键 |
QPQDUQAZNGOXCG-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[NH+]=C(C=C1)C2=[N+](C=C(C=C2)C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


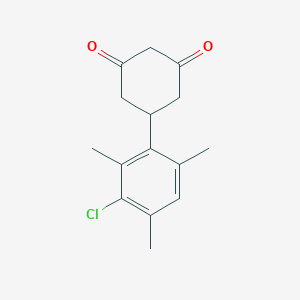
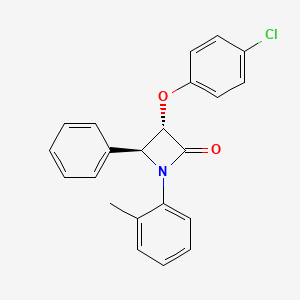
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

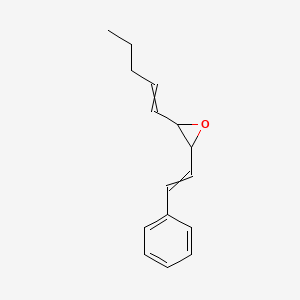
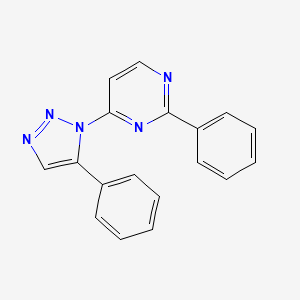
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
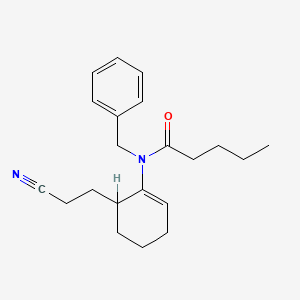
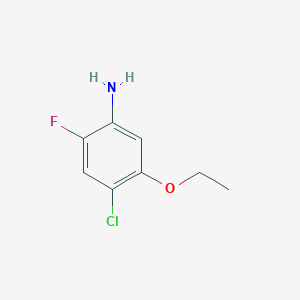
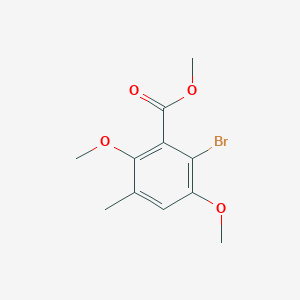
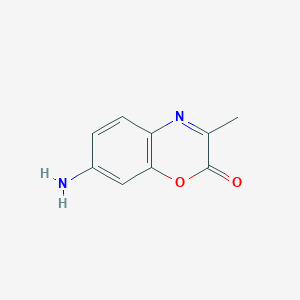
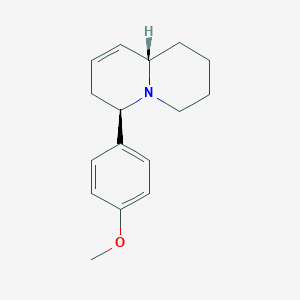
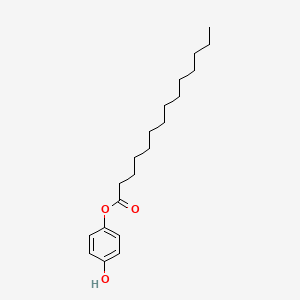
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
